molecular formula C31H25BrN4O B2875435 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline CAS No. 392237-17-1

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

Cat. No. B2875435
CAS RN: 392237-17-1
M. Wt: 549.472
InChI Key: RXGUTILINCJPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline is a useful research compound. Its molecular formula is C31H25BrN4O and its molecular weight is 549.472. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Microwave-assisted synthesis techniques have been employed to generate new derivatives of pyrazolyl-quinazolines, which have shown significant antimicrobial activity. This approach emphasizes the role of heterocyclic compounds in developing potential antimicrobial agents (Raval, Desai, & Desai, 2012).
  • The molecular and supramolecular structures of tetrahydropyrazolo[1,5-c]quinazolines have been elucidated, revealing insights into their hydrogen bonding and potential for forming base-paired dimers, which could influence their biological activity and material science applications (Low et al., 2002).

Biological Activity

  • Various quinazoline derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of quinazoline-based compounds in treating infectious diseases (Maurya et al., 2013).
  • Pyrazolo[1,5-c]quinazolines have been reported as potential agents against neurological disorders, showcasing the diverse pharmacological applications of these compounds. The synthesis under mild conditions offers an efficient route to these compounds, potentially accelerating their evaluation in various biomedical applications (Quiroga et al., 2015).

Catalytic and Synthetic Applications

  • A novel mixed-ligand Cu(II) Schiff base complex derived from a quinazoline Schiff base ligand demonstrated catalytic activities for synthesizing pyrans and chromenes, suggesting applications in organic synthesis and potentially in developing new materials (Ebrahimipour et al., 2018).

Antimicrobial and Antiviral Activities

  • Syntheses and evaluation of pyrazoline derivatives incorporating the quinoxaline moiety have shown potential as antimicrobial agents. This underscores the importance of heterocyclic compounds in discovering new antimicrobial and antiviral chemotherapies (Kumar et al., 2014).

properties

IUPAC Name

2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN4O/c1-20-10-12-22(13-11-20)30-26-8-3-4-9-27(26)33-31(34-30)36-29(23-6-5-7-24(32)18-23)19-28(35-36)21-14-16-25(37-2)17-15-21/h3-18,29H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUTILINCJPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-tolyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.